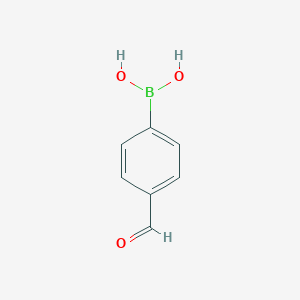

4-Formylphenylboronic acid

Cat. No. B188256

Key on ui cas rn:

87199-17-5

M. Wt: 149.94 g/mol

InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05633400

Procedure details

Under an argon atmosphere, 3.65 g of magnesium turnings are covered with 15 ml of anhydrous THF and treated with 0.5 ml of 1,2-dibromoethane. Gentle warming leads to a vigorous reaction. After the reaction has subsided, the solvent is pipetted off with a pipette, treated with 40 ml of anhydrous THF and 1/3 of a solution of 32 g of the product 1a) in 30 ml of anhydrous THF are added. The reaction is started with Red-Al and by warming. The remainder of the product from 1a) is then added dropwise within the course of 35 min. After dropwise addition is complete, the mixture is boiled under reflux for a further 1 h. The Grignard product is then added dropwise to a solution, cooled to -68° C., of 33.5 ml of tributyl borate under an argon atmosphere in 50 ml of THF. After 30 min, the cooling is removed. The mixture is then stirred at RT for 1 h. It is then concentrated, the honey-colored oil is taken up in 100 ml of ether and 80 ml of Ace-cold H2SO4 (1M) are added. The ether phase is separated off and extracted twice more with 50 ml of ether, concentrated and 30% strength (6N) KOH is added until an alkaline reaction (pH 14) occurs. 70 ml of H2O are added and the butanol is removed azeotropically at 35°-40° C. in a high vacuum. This process is repeated again with 50 ml of H2O. The residue is rendered acidic with 1M H2SO4 (pH 1) and boiled for 30 min. The title compound is obtained as a pale yellow solid by filtration. m.p.=255°-260° C.

[Compound]

Name

1a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

product 1a

Quantity

32 g

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[CH2:3][CH2:4]Br.COCCO[AlH2-]OCC[O:15][CH3:16].[Na+].[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC.[CH2:34]1[CH2:38]O[CH2:36][CH2:35]1>>[CH:16]([C:4]1[CH:3]=[CH:38][C:34]([B:18]([OH:24])[OH:19])=[CH:35][CH:36]=1)=[O:15] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.65 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCO[AlH2-]OCCOC.[Na+]

|

Step Five

[Compound]

|

Name

|

1a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

33.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(OCCCC)(OCCCC)OCCCC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is then stirred at RT for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Gentle warming

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leads to a vigorous reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by warming

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for a further 1 h

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The Grignard product is then added dropwise to a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling is removed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

It is then concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

80 ml of Ace-cold H2SO4 (1M) are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether phase is separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice more with 50 ml of ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

30% strength (6N) KOH is added until an alkaline reaction (pH 14)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

70 ml of H2O are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the butanol is removed azeotropically at 35°-40° C. in a high vacuum

|

WAIT

|

Type

|

WAIT

|

|

Details

|

boiled for 30 min

|

|

Duration

|

30 min

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |